4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, making it a potential candidate for various scientific applications.
Preparation Methods
The synthesis of 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine involves multiple steps. One common method includes the reaction of 2-ethyl-4-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde with 2-methylpyridine-1-oxide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways involved are still under investigation, but docking studies and in vitro assays have provided insights into its potential targets .
Comparison with Similar Compounds
When compared to other thiazole derivatives, 4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine stands out due to its unique structure and diverse biological activities. Similar compounds include:
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Known for its antimicrobial activity.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Used in organic synthesis and medicinal chemistry.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
365430-20-2 |
---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-5-(2-methyl-1-oxidopyridin-1-ium-4-yl)-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H18N2OS/c1-4-16-19-17(14-7-5-6-12(2)10-14)18(22-16)15-8-9-20(21)13(3)11-15/h5-11H,4H2,1-3H3 |
InChI Key |
KRPFUKCRUSZLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=[N+](C=C2)[O-])C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.